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Compound of Interest

D-Sorbitol 6-phosphate barium
Compound Name: |
salt

Cat. No.: B1141532

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry and
biochemical significance of D-Sorbitol 6-phosphate. It is designed to serve as a valuable
resource for researchers, scientists, and professionals involved in drug development and
metabolic research. This document delves into the precise spatial arrangement of its atoms, its
role in metabolic pathways, and detailed methodologies for its synthesis, purification, and
characterization.

Introduction to D-Sorbitol 6-Phosphate

D-Sorbitol 6-phosphate, also known as D-glucitol 6-phosphate, is a phosphorylated sugar
alcohol that plays a crucial role in carbohydrate metabolism. It is a key intermediate in the
polyol pathway, a metabolic route that converts glucose to fructose. The stereochemistry of this
molecule is of paramount importance as it dictates its interaction with enzymes and its
subsequent metabolic fate.

Stereochemical Configuration

The precise three-dimensional arrangement of atoms in D-Sorbitol 6-phosphate is defined by
its stereochemical descriptors. According to the Cahn-Ingold-Prelog (CIP) priority rules, the
systematic IUPAC name for D-Sorbitol 6-phosphate is [(2R,3R,4R,5S)-2,3,4,5,6-
pentahydroxyhexyl] dihydrogen phosphate[1]. This nomenclature unequivocally defines the
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spatial orientation of the hydroxyl groups along the carbon backbone, which is crucial for its
biological activity.

The "D" designation in D-Sorbitol 6-phosphate indicates its relationship to D-glucose. It is
formed by the reduction of the aldehyde group of D-glucose 6-phosphate. This stereospecific
conversion is catalyzed by the enzyme aldose reductase.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of D-Sorbitol 6-phosphate is presented in the
table below. This data is essential for its handling, characterization, and use in experimental

settings.

Property Value Reference

Molecular Formula C6H1509P [1]

Molecular Weight 262.15 g/mol [1]
[(2R,3R,4R,5S)-2,3,4,5,6-

IUPAC Name pentahydroxyhexyl] [1]
dihydrogen phosphate

CAS Number 20479-58-7 [1]

ChEBI ID CHEBI:17044 [1]

PubChem CID 152306 [1]

Form Solid

Color White

Storage Temperature -20°C

Metabolic Significance: The Polyol Pathway

D-Sorbitol 6-phosphate is a central intermediate in the polyol pathway. This pathway is
particularly significant in tissues that can take up glucose independently of insulin. Under
conditions of high glucose levels (hyperglycemia), the flux through the polyol pathway
iIncreases.
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The pathway consists of two primary enzymatic steps:

e Reduction of Glucose 6-Phosphate: Aldose reductase catalyzes the NADPH-dependent
reduction of glucose 6-phosphate to D-sorbitol 6-phosphate.

» Oxidation of D-Sorbitol 6-Phosphate: Sorbitol-6-phosphate dehydrogenase then oxidizes D-
sorbitol 6-phosphate to fructose 6-phosphate, utilizing NAD+ as a cofactor[2].

This pathway's overactivation in diabetic conditions is implicated in the pathogenesis of various
diabetic complications.
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The Polyol Pathway showing the central role of D-Sorbitol 6-Phosphate.

Experimental Protocols
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This section provides detailed methodologies for the synthesis, purification, and analysis of D-
Sorbitol 6-phosphate, intended for a scientific audience.

Enzymatic Synthesis of D-Sorbitol 6-Phosphate

This protocol describes the synthesis of D-Sorbitol 6-phosphate from D-fructose 6-phosphate
using sorbitol-6-phosphate dehydrogenase.

Materials:
e D-Fructose 6-phosphate sodium salt
e NADH (B-Nicotinamide adenine dinucleotide, reduced form)

e Sorbitol-6-phosphate dehydrogenase (S6PDH) from a suitable source (e.g., recombinant E.
coli)

e Tris-HCI buffer (200 mM, pH 7.5)

e Magnesium chloride (MgCl2) solution (10 mM)
o Deionized water

Procedure:

o Prepare a reaction mixture in a microcentrifuge tube containing the following components in
the specified final concentrations:

o Tris-HCI buffer: 200 mM
o D-Fructose 6-phosphate: 3 mM
o NADH: 0.15 mM

e Add an appropriate amount of purified Sorbitol-6-phosphate dehydrogenase to the reaction
mixture.

¢ Incubate the reaction mixture at 30°C for 12 hours.
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+ Monitor the reaction progress by measuring the decrease in absorbance at 340 nm, which
corresponds to the oxidation of NADH.

« Terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes) or by
adding a quenching agent.

Prepare Reaction Mixture
(Fructose-6-P, NADH, Buffer)

Add Sorbitol-6-Phosphate
Dehydrogenase

i

Incubate at 30°C for 12h

Periodically

(A340nm)
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Terminate Reaction

Click to download full resolution via product page

Workflow for the enzymatic synthesis of D-Sorbitol 6-Phosphate.

Purification by lon-Exchange Chromatography

This protocol outlines the purification of D-Sorbitol 6-phosphate from the synthesis reaction

mixture using anion-exchange chromatography.

Materials:

* Anion-exchange resin (e.g., DEAE-Sephacel or a similar weak anion exchanger)
o Chromatography column

o Tris-HCI buffer (20 mM, pH 8.0) - Start Buffer
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e Tris-HCI buffer (20 mM, pH 8.0) with 1 M NaCl - Elution Buffer
o Peristaltic pump and fraction collector

o Conductivity meter and UV detector (280 nm)

Procedure:

e Equilibrate the anion-exchange column with 5-10 column volumes of Start Buffer until the pH
and conductivity of the eluate match the buffer.

e Load the crude D-Sorbitol 6-phosphate synthesis mixture onto the column.

e Wash the column with 2-3 column volumes of Start Buffer to remove unbound and weakly
bound impurities. Monitor the UV absorbance at 280 nm to ensure all non-binding proteins
have eluted.

o Elute the bound D-Sorbitol 6-phosphate using a linear gradient of 0-100% Elution Buffer over
10-20 column volumes.

o Collect fractions and monitor the elution profile using conductivity and UV absorbance.

o Assay the collected fractions for the presence of D-Sorbitol 6-phosphate using a suitable
method (e.g., enzymatic assay or HPLC).

e Pool the fractions containing pure D-Sorbitol 6-phosphate and desalt if necessary.

Quantitative Analysis by HPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of D-Sorbitol 6-
phosphate in biological samples.

Instrumentation:

o High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass
spectrometer (MS/MS) with an electrospray ionization (ESI) source.

» Hydrophilic Interaction Liquid Chromatography (HILIC) column.
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Reagents:

Acetonitrile (LC-MS grade)

Methanol (LC-MS grade)

Ammonium acetate solution (20 mM, pH 9)

D-Sorbitol 6-phosphate standard

Stable isotope-labeled internal standard (e.g., 3Ce-D-Sorbitol 6-phosphate)
Procedure:
e Sample Preparation:

o For plasma or serum samples, perform protein precipitation by adding 3 volumes of ice-
cold acetonitrile containing the internal standard.

o Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

o Transfer the supernatant to a new tube and evaporate to dryness under a stream of
nitrogen.

o Reconstitute the residue in the mobile phase starting condition.

e HPLC Conditions:

o

Column: HILIC column (e.g., ZIC-pHILIC)

Mobile Phase A: 20 mM Ammonium acetate in water

[e]

Mobile Phase B: Acetonitrile

o

[¢]

Gradient: A suitable gradient starting with a high percentage of organic solvent (e.g., 85%
B) and decreasing to elute the polar analyte.

[¢]

Flow Rate: 0.3 mL/min
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o Injection Volume: 5-10 pL

 MS/MS Conditions:
o lonization Mode: Negative Electrospray lonization (ESI-)

o Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions
for D-Sorbitol 6-phosphate and the internal standard.

o Optimize cone voltage and collision energy for maximum sensitivity.
e Quantification:

o Generate a calibration curve using known concentrations of the D-Sorbitol 6-phosphate
standard.

o Calculate the concentration in unknown samples by comparing the peak area ratio of the
analyte to the internal standard against the calibration curve.

Structural Characterization by NMR Spectroscopy

This protocol describes the use of 1H and *3C Nuclear Magnetic Resonance (NMR)
spectroscopy for the structural confirmation of D-Sorbitol 6-phosphate.

Instrumentation:

o High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

e Dissolve a sufficient amount of purified D-Sorbitol 6-phosphate in deuterium oxide (D20).

e Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift
referencing.

1H NMR Spectroscopy:

e Acquire a one-dimensional *H NMR spectrum.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e The spectrum will show complex multiplets for the protons on the carbon backbone due to
extensive spin-spin coupling.

o Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY
(Total Correlation Spectroscopy) can be used to assign the proton signals and establish their
connectivity.

13C NMR Spectroscopy:
e Acquire a one-dimensional proton-decoupled 3C NMR spectrum.

e The spectrum will show six distinct signals corresponding to the six carbon atoms of the
sorbitol backbone.

e The chemical shifts of the carbon atoms will be influenced by the attached hydroxyl and
phosphate groups.

o Two-dimensional heteronuclear correlation experiments such as HSQC (Heteronuclear
Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be
used to correlate the proton and carbon signals, aiding in the complete structural
assignment.

Conclusion

This technical guide has provided a detailed examination of the stereochemistry of D-Sorbitol
6-phosphate, a critical intermediate in the polyol pathway. Understanding its precise three-
dimensional structure is fundamental to comprehending its enzymatic conversions and its role
in metabolic health and disease. The experimental protocols detailed herein offer a practical
resource for researchers engaged in the synthesis, purification, and analysis of this important
metabolite, facilitating further investigations into its biological functions and its potential as a
therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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